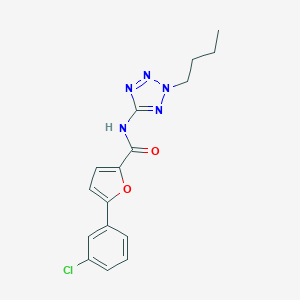![molecular formula C22H22BrFN2O3S B283317 4-[2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283317.png)
4-[2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BFASEB and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
BFASEB is believed to exert its anti-tumor activity through the inhibition of tubulin polymerization, which is essential for cell division. It has also been shown to inhibit the activity of several kinases, including mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), which are involved in cell signaling pathways. These effects ultimately lead to the inhibition of cancer cell proliferation and migration.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BFASEB has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. BFASEB has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
BFASEB has several advantages for use in lab experiments. It has been shown to have a high degree of selectivity for cancer cells, which minimizes the potential for off-target effects. Additionally, BFASEB has a relatively low toxicity profile, which allows for higher doses to be used in experiments. However, BFASEB has some limitations for use in lab experiments. It has a relatively short half-life, which requires frequent dosing in experiments. Additionally, BFASEB is not water-soluble, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for research on BFASEB. One area of focus is the development of more water-soluble analogs of BFASEB, which would expand its potential use in experimental settings. Additionally, further studies are needed to investigate the potential use of BFASEB in the treatment of inflammatory diseases. Finally, there is a need for additional studies to investigate the mechanisms of action of BFASEB, particularly its effects on cell signaling pathways.
Méthodes De Synthèse
BFASEB can be synthesized through a multi-step process involving the reaction of 5-bromo-2-nitrobenzyl alcohol with 2-fluorobenzyl alcohol to form 5-bromo-2-[(2-fluorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 2-(2-aminoethyl)benzenesulfonamide to form BFASEB.
Applications De Recherche Scientifique
BFASEB has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been used in studies to investigate the mechanisms of cancer cell proliferation and migration. BFASEB has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C22H22BrFN2O3S |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
4-[2-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H22BrFN2O3S/c23-19-7-10-22(29-15-17-3-1-2-4-21(17)24)18(13-19)14-26-12-11-16-5-8-20(9-6-16)30(25,27)28/h1-10,13,26H,11-12,14-15H2,(H2,25,27,28) |
Clé InChI |
WXHAMWYRTOAPAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![N-{2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283252.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)